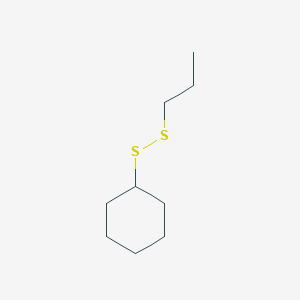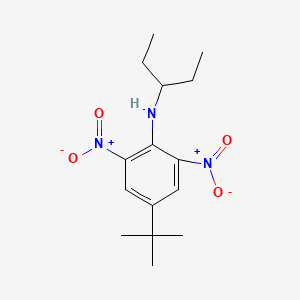
3,3-Bis(methylsulfanyl)-2-phenoxy-1-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(methylsulfanyl)-2-phenoxy-1-phenylprop-2-en-1-one is an organic compound characterized by its unique structure, which includes phenoxy and phenyl groups attached to a prop-2-en-1-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(methylsulfanyl)-2-phenoxy-1-phenylprop-2-en-1-one typically involves the reaction of ketene dithioacetal with aromatic ketone compounds. One-pot synthesis methods have been developed, which involve the addition of ketene dithioacetal to the ketone compound, followed by elimination of methylthiolate anion, intramolecular cyclization, and ring-opening reactions . The reaction conditions often include the use of bases such as sodium hydroxide in solvents like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis(methylsulfanyl)-2-phenoxy-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or alkanes.
Applications De Recherche Scientifique
3,3-Bis(methylsulfanyl)-2-phenoxy-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 3,3-Bis(methylsulfanyl)-2-phenoxy-1-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include inhibition of specific enzymes or modulation of receptor activity. Detailed studies on its molecular targets and pathways are still ongoing.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Bis(methylsulfanyl)acrylonitriles: These compounds share the methylsulfanyl groups and have similar reactivity.
Phenoxy-substituted compounds: Compounds with phenoxy groups exhibit similar chemical behavior in substitution reactions.
Propriétés
Numéro CAS |
189165-50-2 |
|---|---|
Formule moléculaire |
C17H16O2S2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
3,3-bis(methylsulfanyl)-2-phenoxy-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H16O2S2/c1-20-17(21-2)16(19-14-11-7-4-8-12-14)15(18)13-9-5-3-6-10-13/h3-12H,1-2H3 |
Clé InChI |
MNQHTWRPJKVSCW-UHFFFAOYSA-N |
SMILES canonique |
CSC(=C(C(=O)C1=CC=CC=C1)OC2=CC=CC=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


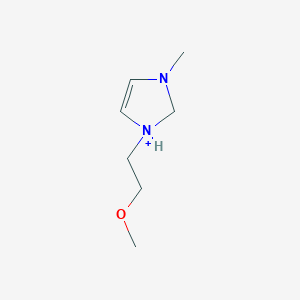

![Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]-](/img/structure/B14252427.png)
![2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B14252428.png)
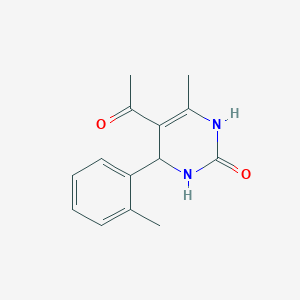

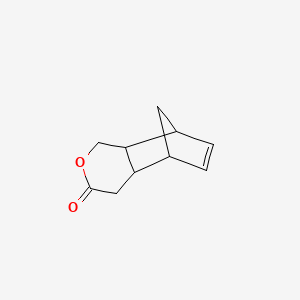

![S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14252463.png)
